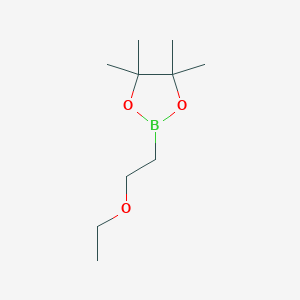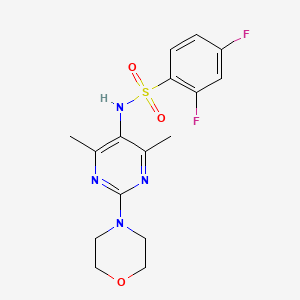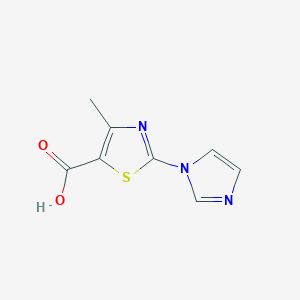
(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H14N4O4 and its molecular weight is 398.378. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Compounds featuring furanyl or thienyl substituents, analogous to the chemical structure , have significant roles in medicinal chemistry. These structures are found in bioactive molecules, including purine and pyrimidine nucleobases, nucleosides, and their analogs. They demonstrate a variety of activities such as antiviral, antitumor, antimycobacterial, and antiparkinsonian due to their heteroaryl substituents. These compounds offer a promising avenue for drug design and optimization, highlighting their importance in therapeutic development (Ostrowski, 2022).
Organic Electronics
The compound's structural motif, particularly the presence of furan rings, is relevant in the field of organic electronics. For instance, BODIPY-based materials, which share structural similarities in terms of conjugated systems, are explored for their applications in organic light-emitting diodes (OLEDs). Such materials are investigated for their potential as 'metal-free' infrared emitters, underscoring the importance of furan and related heterocycles in developing advanced organic semiconductors (Squeo & Pasini, 2020).
Antimicrobial Activity
Nitrofuran compounds, like furazolidone, have shown effective antimicrobial properties. The chemical backbone related to the compound of interest is integral in developing treatments for various bacterial infections. This illustrates the compound's potential utility in generating new antimicrobial agents, which is crucial for addressing antibiotic resistance challenges (Rogers et al., 1956).
Atmospheric Chemistry
In atmospheric chemistry, nitrophenols, which bear structural resemblance to the nitrophenyl group in the compound, are significant for understanding the formation and impacts of atmospheric pollutants. Studies on nitrophenols help in assessing the environmental fate and transformation of nitrogen-containing organic compounds, contributing to our knowledge on air quality and pollution mitigation strategies (Harrison et al., 2005).
Antioxidant Activity
Research into compounds with antioxidant properties, similar in function to aspects of the chemical structure , underscores their importance in food science, medicine, and pharmacy. Understanding the antioxidant activity of such compounds can lead to the development of new therapeutic agents and additives that protect against oxidative stress (Munteanu & Apetrei, 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves the condensation of 4-methyl-2-nitrophenylacetic acid with furfural, followed by the reaction of the resulting product with 2-amino-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile.", "Starting Materials": [ "4-methyl-2-nitrophenylacetic acid", "furfural", "2-amino-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-nitrophenylacetic acid with furfural in the presence of a catalyst to form (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid.", "Step 2: Esterification of (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid with methanol to form (E)-methyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate.", "Step 3: Reduction of (E)-methyl 3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylate with sodium borohydride to form (E)-methyl 3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoate.", "Step 4: Hydrolysis of (E)-methyl 3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoate with hydrochloric acid to form (E)-3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoic acid.", "Step 5: Cyclization of (E)-3-(5-(4-methyl-2-aminophenyl)furan-2-yl)propanoic acid with 2-amino-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile in the presence of a catalyst to form (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile.", "Step 6: Reduction of (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile with sodium borohydride to form (E)-3-(5-(4-methyl-2-aminophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile." ] } | |
Número CAS |
627890-44-2 |
Nombre del producto |
(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile |
Fórmula molecular |
C22H14N4O4 |
Peso molecular |
398.378 |
Nombre IUPAC |
(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H14N4O4/c1-13-6-8-17(19(10-13)26(28)29)20-9-7-15(30-20)11-14(12-23)21-24-18-5-3-2-4-16(18)22(27)25-21/h2-11H,1H3,(H,24,25,27)/b14-11+ |
Clave InChI |
BPWPLZQIEGXBGZ-SDNWHVSQSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2442846.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2442847.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)

![4-[Methyl(prop-2-enoyl)amino]benzoic acid](/img/structure/B2442856.png)
![1-(4-Benzhydrylpiperazin-1-yl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2442857.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2442861.png)



![1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2442868.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2442869.png)